N-cyclohexyl-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves complex reactions such as cyclodesulfurization and nucleophilic substitution reactions. For example, compounds with structural similarities have been synthesized through cyclodesulfurization of thioamides to yield derivatives with significant yields, indicating the potential pathways for synthesizing N-cyclohexyl-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide (Omar & Yamada, 1966). Furthermore, the synthesis involving ether diamine monomers containing cyclohexane structures suggests a method for creating compounds with complex amide structures (Chin‐Ping Yang et al., 1999).

Molecular Structure Analysis

Studies on molecular structure, including crystallography and conformational analysis, provide insights into the compound's geometry and electron distribution. For instance, research on related cyclohexane derivatives has elucidated their crystal structures and conformation, offering a framework for understanding the structural aspects of N-cyclohexyl-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide (J. Lin et al., 2001).

Chemical Reactions and Properties

The chemical reactivity of compounds similar to N-cyclohexyl-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide has been explored through various reactions, including iodine-mediated oxidative desulfurization and electrophilic cyclization, revealing pathways for modifying the compound and derivatizing its structure for potential applications (Shibahara et al., 2006), (Danilyuk et al., 2016).

Physical Properties Analysis

Physical properties such as solubility, glass transition temperatures, and thermal stability are critical for understanding the material characteristics of compounds. Polyamides derived from cyclohexane structures demonstrate good solubility in polar organic solvents and high thermal stability, providing insights into the physical behavior of similar compounds (Chin‐Ping Yang et al., 1999).

Applications De Recherche Scientifique

Chemical Synthesis and Material Science

Iodine-mediated Oxidative Cyclization : Shibahara et al. (2006) developed an iodine-mediated, oxidative desulfurization-promoted cyclization method for the preparation of 2-azaindolizines and their sulfur-bridged dimers. This method facilitates the conversion of N-2-pyridylmethyl thioamides to a variety of fluorescent compounds, showcasing a novel application in the synthesis of complex molecular structures [Shibahara et al., 2006].

Selective Hydrogenation : Wang et al. (2011) reported a catalyst comprising Pd nanoparticles supported on mesoporous graphitic carbon nitride, which promotes the selective formation of cyclohexanone from phenol in aqueous media. This breakthrough in catalysis underscores the compound's role in facilitating selective chemical transformations under mild conditions [Wang et al., 2011].

Dearomatising Rearrangements : Clayden et al. (2004) demonstrated that thiophene-3-carboxamides undergo dearomatising cyclisation upon treatment with LDA, transforming into pyrrolinones and azepinones. This study highlights the compound's utility in generating novel heterocyclic structures through rearrangements [Clayden et al., 2004].

Pharmacological Research

PET Imaging of Serotonin Receptors : Choi et al. (2015) explored the use of 18F-Mefway in PET imaging for the quantification of 5-HT1A receptors in humans, comparing its efficacy to 18F-FCWAY. This research indicates the compound's potential in enhancing neuroimaging techniques for studying serotonin receptor distributions [Choi et al., 2015].

Anticancer and Enzymatic Inhibition Studies

Synthesis of Anticancer Compounds : Al-Majid et al. (2019) developed an efficient method for synthesizing 2,6-diaryl-4-oxo-N,N′-di(pyridin-2-yl)cyclohexane-1,1-dicarboxamide, demonstrating its anticancer activities across several cancer cell lines. This work showcases the application of related compounds in medicinal chemistry for developing new therapeutic agents [Al-Majid et al., 2019].

Propriétés

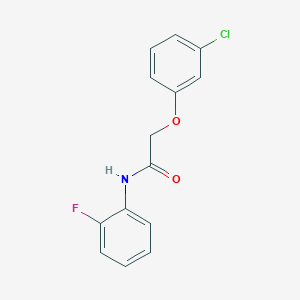

IUPAC Name |

N-cyclohexyl-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3S2/c18-15(16-12-6-2-1-3-7-12)14-10-13(11-21-14)22(19,20)17-8-4-5-9-17/h10-12H,1-9H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSCKUBONPOMCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC(=CS2)S(=O)(=O)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-4-[(3-oxo-2,9-diazaspiro[5.5]undec-2-yl)methyl]benzenesulfonamide hydrochloride](/img/structure/B5520368.png)

![4-(4-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}benzoyl)morpholine](/img/structure/B5520369.png)

![4-methyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5520379.png)

![3-ethyl-8-[(2-methyl-4-phenylpyridin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5520388.png)

![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5520398.png)

![N-{3-[(4-methylphenyl)thio]propyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5520399.png)

![(3S)-1-[(1-benzylpiperidin-4-yl)acetyl]-N,N-dimethylazepan-3-amine](/img/structure/B5520415.png)

![5-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-methyl-1H-benzimidazole](/img/structure/B5520423.png)

![2-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B5520424.png)

![N-(3-acetylphenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5520431.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B5520443.png)